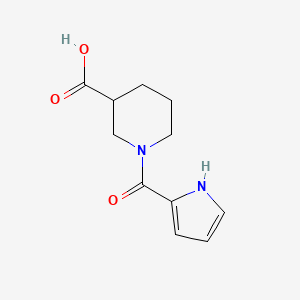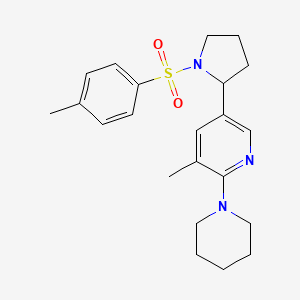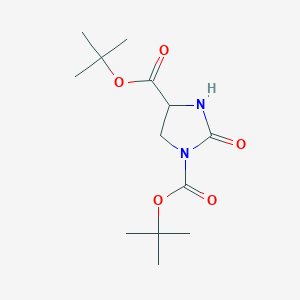
4-(1,1-Dioxidothiomorpholino)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxidothiomorpholino)benzimidamide is a chemical compound with the molecular formula C11H15N3O2S It is characterized by the presence of a benzimidamide group attached to a thiomorpholine ring that has been oxidized to a sulfone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidothiomorpholino)benzimidamide typically involves the reaction of benzimidamide with thiomorpholine followed by oxidation. One common method includes the use of phosphorus oxychloride in dimethylformamide (DMF) as a solvent, with the reaction mixture being heated to 80-90°C . The product is then precipitated by adding the reaction mixture to ice water containing ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(1,1-Dioxidothiomorpholino)benzimidamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The benzimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted benzimidamides.
科学的研究の応用
4-(1,1-Dioxidothiomorpholino)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,1-Dioxidothiomorpholino)benzimidamide is not fully understood. it is believed to interact with various molecular targets due to its structural similarity to other bioactive benzimidazole derivatives . These interactions may involve binding to enzymes or receptors, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules.
Thiomorpholine: A sulfur-containing heterocycle with various applications.
Sulfones: Compounds containing a sulfone group, known for their stability and biological activity.
Uniqueness
4-(1,1-Dioxidothiomorpholino)benzimidamide is unique due to the combination of a benzimidamide group with a thiomorpholine ring oxidized to a sulfone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H15N3O2S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13) |
InChIキー |
KZHUAIDLVJZQGP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)


![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)


![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)


